5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt

Description

BenchChem offers high-quality 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

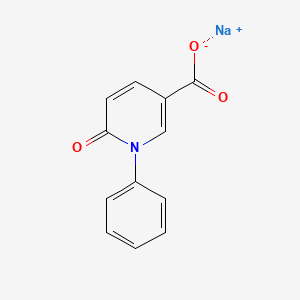

sodium;6-oxo-1-phenylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3.Na/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10;/h1-8H,(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLLHUZTWQNPIW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724515 |

Source

|

| Record name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189982-99-7 |

Source

|

| Record name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Salt

CAS: 1189982-99-7 Compound Class: Pyridone Derivative / Pharmacokinetic Metabolite Standard

Chemical Identity & Molecular Architecture

5-Carboxy-N-phenyl-2-1H-pyridone sodium salt (often abbreviated as 5-Carboxy-pirfenidone Na) is the sodium salt form of the primary inactive metabolite of the anti-fibrotic drug Pirfenidone (Esbriet). While Pirfenidone targets Idiopathic Pulmonary Fibrosis (IPF) via TGF-β downregulation, this specific metabolite serves as the critical biomarker for pharmacokinetic (PK) clearance and renal safety assessments.

The sodium salt form is chemically engineered to overcome the poor aqueous solubility of the free acid (CAS 77837-08-2), facilitating its use in aqueous-based proteomic assays, calibration standards, and in vitro renal transporter studies.

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| Systematic Name | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate |

| Molecular Formula | C₁₂H₈NNaO₃ |

| Molecular Weight | 237.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Water: >50 mg/mL (High); DMSO: Soluble; Ethanol: Sparingly Soluble |

| pKa (Free Acid) | ~3.4 (Carboxylic acid moiety) |

| Hygroscopicity | Moderate (Requires desiccated storage) |

The Metabolic Context: From Drug to Marker

Understanding the role of CAS 1189982-99-7 requires mapping the metabolic fate of Pirfenidone. In clinical pharmacology, this molecule represents the "end-stage" of Pirfenidone's residence in the body. Approximately 80-95% of an administered Pirfenidone dose is converted to this 5-carboxy derivative, primarily by the cytochrome P450 enzyme CYP1A2 , with minor contributions from CYP2C9, CYP2C19, and CYP2D6.

Application Insight: Because the conversion to the 5-carboxy metabolite is rapid and extensive, measuring the ratio of [Parent Drug] to [5-Carboxy Metabolite] is the gold standard for assessing CYP1A2 activity or hepatic impairment in clinical subjects.

Metabolic Pathway Visualization

Figure 1: The oxidative metabolic cascade of Pirfenidone. The 5-Carboxy metabolite accumulates significantly in renal failure, necessitating the monitoring of CAS 1189982-99-7 levels.

Analytical Framework: Quantification Protocols

For researchers quantifying this metabolite in plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite method due to the polarity difference between the parent drug and the carboxy metabolite.

Critical Technical Note: The sodium salt dissociates immediately in mobile phases. Therefore, the chromatographic behavior is dictated by the pH of the buffer. You must use an acidic mobile phase (pH 3.0–4.0) to suppress the ionization of the carboxylic acid on the column, ensuring sharp peak shapes and retention on C18 phases.

Validated LC-MS/MS Protocol

Sample Preparation:

-

Matrix: Human Plasma (EDTA).

-

Precipitation: Add 300 µL Acetonitrile (containing Internal Standard) to 100 µL plasma.

-

Vortex/Spin: Vortex 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.

-

Injection: Inject 5 µL of the supernatant.

Chromatographic Conditions:

| Parameter | Setting |

| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: Linear to 90% B; 2.5-3.5 min: Hold 90% B |

| Run Time | 4.5 minutes |

Mass Spectrometry Parameters (MRM Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Pirfenidone | 186.1 [M+H]+ | 92.1 | 30 | 25 |

| 5-Carboxy-pirfenidone | 216.1 [M+H]+ | 77.0 / 172.1 | 35 | 28 |

| IS (Pirfenidone-d3) | 189.1 [M+H]+ | 95.1 | 30 | 25 |

Analytical Workflow Logic

Figure 2: Step-by-step workflow for the extraction and quantification of 5-Carboxy-pirfenidone from biological matrices.

Synthesis & Preparation Standards

While most researchers purchase CAS 1189982-99-7 as a reference standard, understanding its provenance ensures quality control. The synthesis generally involves the oxidation of the methyl group on Pirfenidone, followed by salt formation.

Synthesis Pathway Overview:

-

Starting Material: Pirfenidone (5-methyl-1-phenyl-2-1H-pyridone).[1]

-

Oxidation: Treatment with Potassium Permanganate (KMnO₄) in aqueous pyridine reflux. This yields the free acid (5-carboxy-1-phenyl-2-pyridone).

-

Salification (Critical Step): The free acid is suspended in water/methanol and treated with stoichiometric Sodium Hydroxide (NaOH) or Sodium Methoxide (NaOMe).

-

Purification: Recrystallization from Ethanol/Water.

Quality Control Check: When using this CAS as a standard, always verify the Sodium Content via flame photometry or ion chromatography. The theoretical sodium content is ~9.7%. Significant deviation indicates hydration changes (hygroscopicity) or incomplete salification.

Biological Implications & Safety[10][11]

Although 5-Carboxy-pirfenidone is pharmacologically inactive regarding anti-fibrotic efficacy, its physicochemical properties dictate safety profiles in drug development.

-

Renal Transporter Interaction: This metabolite is a substrate for Organic Anion Transporters (OAT1 and OAT3). In drug-drug interaction (DDI) studies, high concentrations of the 5-carboxy metabolite can competitively inhibit these transporters, potentially altering the clearance of co-administered drugs like acyclovir or methotrexate.

-

Accumulation Risks: In patients with End-Stage Renal Disease (ESRD), the AUC (Area Under the Curve) of the 5-carboxy metabolite can increase by 4-5 fold. While the metabolite itself is non-toxic, this accumulation can displace protein-bound drugs, necessitating dose adjustments of concomitant medications.

References

-

Santa Cruz Biotechnology. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt Product Data.[2] SCBT. Link

-

Wang, Y., et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry: application to a pharmacokinetic study.[3] Journal of Analytical Toxicology. Link

-

Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Pirfenidone. Department of Health. Link

-

Sun, N., et al. (2016). Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging.[4] Histochemistry and Cell Biology.[4] Link

-

Axios Research. Reference Standard: 5-Carboxy-N-Phenyl-2-1H-Pyridone.[5][6][7]Link

Sources

- 1. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]

- 2. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt | CAS 1189982-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Pharmacokinetic and pharmacometabolomic study of pirfenidone in normal mouse tissues using high mass resolution MALDI-FTICR-mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Carboxy-N-Phenyl-2-1H-Pyridone - CAS - 77837-08-02 | Axios Research [axios-research.com]

- 6. 5-Carboxy-N-Phenyl-2-1H-Pyridone - SRIRAMCHEM [sriramchem.com]

- 7. CAS 1189982-99-7 | Sigma-Aldrich [sigmaaldrich.com]

Technical Whitepaper: 5-Carboxy Pirfenidone Sodium Salt

Structural Characterization, Metabolic Genesis, and Bioanalytical Significance

Executive Summary

5-Carboxy pirfenidone (5-CP) represents the terminal, predominant metabolite of the anti-fibrotic agent Pirfenidone (Esbriet®). While the parent drug is critical for managing Idiopathic Pulmonary Fibrosis (IPF), the 5-carboxy metabolite serves as the primary biomarker for pharmacokinetic (PK) clearance and hepatic function. This guide provides a rigorous technical analysis of the sodium salt form (Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate), focusing on its chemical structure, metabolic pathway, and validated LC-MS/MS quantification protocols.

Chemical Identity and Structural Architecture

The transition from Pirfenidone to its 5-carboxy derivative involves the oxidation of the C5-methyl group on the pyridone ring. The sodium salt form is frequently utilized in analytical standards and in vitro assays to ensure aqueous solubility and physiological compatibility.

Nomenclature and Identifiers[1]

| Property | Detail |

| Common Name | 5-Carboxy Pirfenidone Sodium Salt |

| Systematic Name (IUPAC) | Sodium 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate |

| Parent Compound | Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) |

| CAS Number (Acid) | 77837-08-2 |

| CAS Number (Na+ Salt) | 1189982-99-7 |

| Molecular Formula | C₁₂H₈NNaO₃ |

| Molecular Weight | 237.19 g/mol (Salt) / 215.20 g/mol (Free Acid) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Water (>50 mg/mL), Methanol, DMSO |

Structural Connectivity (Graphviz Visualization)

The following diagram illustrates the connectivity of the 5-carboxy pirfenidone anion, highlighting the resonance stabilization of the pyridone ring and the ionic interaction at the carboxylate moiety.

Caption: Structural connectivity of 5-Carboxy Pirfenidone Sodium Salt. The C5 methyl of the parent drug is oxidized to a carboxylate, which forms an ionic bond with sodium.

Metabolic Genesis: The CYP1A2 Pathway[7][8][9]

Understanding the formation of 5-CP is essential for interpreting PK data. Pirfenidone undergoes extensive first-pass metabolism, primarily driven by Cytochrome P450 1A2 (CYP1A2) .[1][2]

Mechanism of Action

-

Hydroxylation: CYP1A2 hydroxylates the C5-methyl group to form the intermediate 5-hydroxymethyl pirfenidone.

-

Oxidation: This intermediate is rapidly oxidized (likely by cytosolic alcohol/aldehyde dehydrogenases) to the stable carboxylic acid.

-

Clearance: The 5-carboxy metabolite accounts for >95% of the drug recovered in urine, making it a critical marker for renal clearance studies.

Metabolic Pathway Diagram

Caption: Sequential oxidation of Pirfenidone to 5-Carboxy Pirfenidone mediated by hepatic CYP enzymes.

Synthesis and Preparation of the Sodium Salt

For research applications requiring the salt form (e.g., solubility in aqueous cell culture media or preparation of LC-MS standards), the conversion from the free acid is performed via stoichiometric neutralization.

Protocol:

-

Dissolution: Dissolve 5-carboxy pirfenidone (free acid) in a minimal volume of Methanol or Ethanol.

-

Neutralization: Add an equimolar (1:1) aqueous solution of Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) dropwise under constant stirring.

-

Equilibration: Stir for 30 minutes at room temperature to ensure complete deprotonation of the carboxylic acid (pKa ≈ 3.5 - 4.0).

-

Isolation: Remove solvent via rotary evaporation or lyophilization to yield the sodium salt as an off-white solid.

-

Purification: Recrystallize from Ethanol/Water if high purity (>99%) is required for analytical standards.

Bioanalytical Quantification (LC-MS/MS)

Accurate quantification of 5-CP is critical for clinical drug monitoring. The following protocol is a synthesized standard operating procedure (SOP) based on validated methods.

Chromatographic Conditions

| Parameter | Specification |

| Instrument | UPLC coupled with Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo) |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (LC-MS Grade) |

| Flow Rate | 0.3 - 0.4 mL/min |

| Elution Mode | Isocratic (60% A / 40% B) or Gradient (10% B to 90% B over 3 min) |

| Run Time | < 3.5 minutes |

Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |

| 5-Carboxy Pirfenidone | 216.0 | 77.0 | Quantifier |

| 5-Carboxy Pirfenidone | 216.0 | 65.1 | Qualifier |

| Pirfenidone (Parent) | 186.1 | 65.1 | Quantifier |

| Internal Standard (d5) | 221.0 | 81.0 | Reference |

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/serum to a centrifuge tube.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (IS).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

-

Injection: Inject 2-5 µL of the supernatant into the LC-MS/MS system.

Pharmacological Profile: Active or Inactive?

A critical distinction in drug development is the activity of metabolites.

-

Consensus: 5-Carboxy pirfenidone is widely classified as pharmacologically inactive or possessing negligible antifibrotic potency compared to the parent drug.

-

Clinical Implication: Accumulation of 5-CP (e.g., in renal impairment) is generally considered a safety/toxicological concern rather than a therapeutic benefit.

-

Excretion: Because it is the major elimination product, renal function significantly impacts the half-life of the metabolite but not necessarily the parent drug's efficacy, unless severe renal impairment leads to retrograde accumulation.

References

-

Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Pirfenidone. Department of Health, Australian Government. Available at: [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11988812, 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid. Available at: [Link]

-

Wen, Y. G., et al. (2014).[3][4] Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry.[3][5][4] Journal of Analytical Toxicology. Available at: [Link]

-

Togami, K., et al. (2015). Pharmacokinetic evaluation of tissue distribution of pirfenidone and its metabolites. Biopharmaceutics & Drug Disposition. Available at: [Link]

Sources

- 1. bidi.cellpharma.com [bidi.cellpharma.com]

- 2. atsjournals.org [atsjournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 5. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5-Carboxy-N-phenyl-2-1H-pyridone

Foreword

For researchers and drug development professionals in the fields of fibrosis and inflammation, understanding the complete metabolic and activity profile of a therapeutic agent is paramount. Pirfenidone, a cornerstone in the management of idiopathic pulmonary fibrosis (IPF), undergoes significant metabolism to its primary derivative, 5-Carboxy-N-phenyl-2-1H-pyridone (also known as 5-carboxy-pirfenidone). Historically often relegated to the status of an "inactive" metabolite, emerging evidence necessitates a more nuanced and thorough examination of this molecule's own biological footprint. This guide provides a comprehensive technical overview of 5-Carboxy-N-phenyl-2-1H-pyridone, from its synthesis and pharmacokinetic profile to its understated yet significant biological activities. By synthesizing field-proven insights with rigorous scientific data, we aim to equip researchers with the critical knowledge to inform future studies and drug development endeavors in the anti-fibrotic space.

Introduction: Beyond an Inactive Metabolite

5-Carboxy-N-phenyl-2-1H-pyridone is the principal metabolite of Pirfenidone, an established anti-fibrotic and anti-inflammatory drug.[1][2] The metabolic conversion from Pirfenidone primarily occurs in the liver through the action of the cytochrome P450 enzyme CYP1A2.[1][2] While many pharmacological summaries have historically labeled 5-carboxy-pirfenidone as pharmacologically inactive or possessing very weak activity, recent in vitro studies have challenged this notion, revealing its own potential to modulate fibrotic processes.[3][4] This guide will delve into the known biological functions of this key metabolite, providing a detailed perspective for researchers in the field.

Synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone

The availability of pure 5-Carboxy-N-phenyl-2-1H-pyridone is essential for conducting in vitro and in vivo studies to elucidate its biological activity. A common synthetic route starts from 6-hydroxynicotinic acid.[5]

Synthetic Workflow

Caption: Synthetic pathway for 5-Carboxy-N-phenyl-2-1H-pyridone.

Detailed Protocol: Synthesis from 6-Hydroxynicotinic Acid

A detailed protocol for the synthesis of 5-Carboxy-N-phenyl-2-1H-pyridone has been described in the literature.[5] The following is a generalized procedure based on published methods:

-

Esterification: 6-hydroxynicotinic acid is first converted to its methyl ester.

-

Chan-Lam Coupling: The resulting methyl 6-hydroxynicotinate is then reacted with phenylboronic acid in the presence of a copper (II) acetate monohydrate catalyst and pyridine in a solvent such as dichloromethane (DCM). This step introduces the N-phenyl group.

-

Saponification (Deprotection): The methyl ester is subsequently deprotected (hydrolyzed) using a base like lithium hydroxide monohydrate (LiOH·H₂O) in a mixture of tetrahydrofuran (THF) and water to yield the final product, 5-carboxy-1-phenyl-2(1H)-pyridinone.[5]

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the compound with high purity.

Pharmacokinetic Profile

Understanding the pharmacokinetics of 5-Carboxy-N-phenyl-2-1H-pyridone is crucial for interpreting its potential biological effects in vivo.

Formation, Distribution, and Elimination

Following oral administration of Pirfenidone, it is rapidly absorbed and metabolized, with 5-Carboxy-N-phenyl-2-1H-pyridone being the major circulating metabolite.[6][7]

-

Formation: Pirfenidone is primarily metabolized by the hepatic cytochrome P450 enzyme CYP1A2, with minor contributions from other CYP isoforms, to form 5-carboxy-pirfenidone.[4][8]

-

Time to Maximum Concentration (Tmax): The metabolite is rapidly formed, with a mean Tmax of approximately 1.5 to 2.2 hours after a single dose of Pirfenidone.[6][7]

-

Half-Life (t1/2): The mean terminal half-life of 5-carboxy-pirfenidone is in the range of 2.1 to 2.6 hours.[6][7]

-

Excretion: The primary route of elimination for Pirfenidone's metabolites is through the urine. Approximately 80% of an administered dose of Pirfenidone is excreted in the urine, with the vast majority being in the form of 5-carboxy-pirfenidone.[6][7][8] Less than 1% of Pirfenidone is excreted unchanged.[4]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for 5-Carboxy-N-phenyl-2-1H-pyridone following single oral doses of Pirfenidone in healthy subjects under fed conditions.

| Dose of Pirfenidone | Tmax (h) | t1/2 (h) |

| 200 mg | ~1.5 - 2.2 | ~2.1 - 2.6 |

| 400 mg | ~1.5 - 2.2 | ~2.1 - 2.6 |

| 600 mg | ~1.5 - 2.2 | ~2.1 - 2.6 |

Data compiled from studies in healthy Chinese subjects.[6][7]

Impact of Renal Impairment

While the pharmacokinetics of Pirfenidone itself are not significantly altered in mild to severe renal impairment, the clearance of 5-carboxy-pirfenidone is notably affected.[8] Systemic exposure (AUC) to 5-carboxy-pirfenidone increases with the severity of renal impairment.[8] This is a critical consideration in patient populations with kidney disease.

Biological Activity: An Emerging Anti-Fibrotic Role

Contrary to earlier assumptions of it being an inactive metabolite, in vitro evidence has demonstrated that 5-Carboxy-N-phenyl-2-1H-pyridone possesses anti-fibrotic properties.[3][9]

Inhibition of Fibroblast Proliferation and Collagen Synthesis

The hallmark of fibrosis is the excessive deposition of extracellular matrix components, primarily collagen, by activated fibroblasts (myofibroblasts). A key study by Togami et al. (2013) investigated the effects of 5-carboxy-pirfenidone on a human lung fibroblast cell line (WI-38).[3]

-

Key Finding: 5-Carboxy-N-phenyl-2-1H-pyridone was found to significantly decrease transforming growth factor-beta 1 (TGF-β1)-induced collagen synthesis in these fibroblasts.[3][9] TGF-β1 is a potent pro-fibrotic cytokine that plays a central role in the pathogenesis of fibrotic diseases.

-

Mechanism: The study measured intracellular hydroxyproline, a major component of collagen, as an indicator of collagen synthesis. Treatment with 5-carboxy-pirfenidone at concentrations of 300 and 1000 µM resulted in a significant reduction in hydroxyproline content.[3]

This finding suggests that 5-Carboxy-N-phenyl-2-1H-pyridone may contribute to the overall anti-fibrotic effects observed with Pirfenidone therapy.

Signaling Pathway

Sources

- 1. Pirfenidone use in fibrotic diseases: What do we know so far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tga.gov.au [tga.gov.au]

- 5. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. publications.ersnet.org [publications.ersnet.org]

A Comparative Analysis of the Aqueous Solubility of Pirfenidone and its Primary Metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Date: February 26, 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) and its metabolites is a critical determinant of its bioavailability and pharmacokinetic profile. This technical guide provides an in-depth comparative analysis of the solubility of Pirfenidone, an anti-fibrotic agent, and its principal metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone. We will explore the structural and physicochemical properties that govern their respective solubilities and provide detailed, field-proven protocols for their experimental determination. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to accurately assess and interpret the solubility of these and similar compounds.

Introduction: The Pivotal Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of a drug candidate is a cornerstone of its developability. Poor aqueous solubility can lead to low and erratic absorption, hindering therapeutic efficacy and complicating dose-response relationships. Furthermore, understanding the solubility of major metabolites is crucial for a comprehensive assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

This guide focuses on Pirfenidone, a pyridone-class molecule approved for the treatment of idiopathic pulmonary fibrosis (IPF), and its primary and pharmacologically inactive metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone.[3][4][5] While Pirfenidone itself exhibits favorable solubility characteristics, its metabolism to a more polar carboxylic acid derivative significantly alters its physicochemical properties. A thorough understanding of this transformation's impact on solubility is paramount for a complete pharmacokinetic picture.

Molecular Structures and Physicochemical Properties

A comparative analysis of the molecular structures of Pirfenidone and its 5-carboxy metabolite provides a theoretical framework for understanding their differential solubility.

| Compound | Molecular Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| Pirfenidone | [Insert Image of Pirfenidone Structure] | C₁₂H₁₁NO | 185.22[1][6] | Pyridone, Phenyl, Methyl |

| 5-Carboxy-N-phenyl-2-1H-pyridone | [Insert Image of 5-Carboxy-N-phenyl-2-1H-pyridone Structure] | C₁₂H₉NO₃ | 215.21[3][5][7] | Pyridone, Phenyl, Carboxylic Acid |

Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone) is a relatively small and moderately lipophilic molecule.[6] Its structure contains a pyridone ring, a phenyl group, and a methyl group. The pyridone moiety offers some capacity for hydrogen bonding, contributing to its aqueous solubility.

5-Carboxy-N-phenyl-2-1H-pyridone is formed through the oxidation of the methyl group of Pirfenidone to a carboxylic acid.[6] This metabolic conversion introduces a highly polar and ionizable carboxyl group, which is expected to have a profound impact on the molecule's interaction with aqueous media.[8][9]

Comparative Solubility Profile: A Mechanistic Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[10][11] The introduction of the carboxylic acid group in the metabolite drastically increases its polarity compared to the parent drug, Pirfenidone.

Pirfenidone:

-

Aqueous Solubility: Pirfenidone is reported to have a significant and pH-independent aqueous solubility of approximately 19-22 mg/mL across a pH range of 1-10.[12] This relatively high solubility for an organic molecule is a key attribute contributing to its oral bioavailability.

-

Organic Solvent Solubility: It is also soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[13]

5-Carboxy-N-phenyl-2-1H-pyridone:

-

-

At low pH (below its pKa): The carboxylic acid will be protonated and exist in its less soluble, neutral form.

-

At neutral and alkaline pH (above its pKa): The carboxylic acid will be deprotonated to form a carboxylate anion. This charged species will have significantly enhanced interactions with polar water molecules, leading to a substantial increase in aqueous solubility.[8][9] It is therefore anticipated that the metabolite will be more water-soluble than Pirfenidone, particularly in the physiological pH range of the intestines.

-

-

Organic Solvent Solubility: The metabolite is soluble in organic solvents like methanol and DMSO.[13]

This difference in solubility is a direct consequence of the metabolic transformation and has significant implications for the drug's excretion, as the more water-soluble metabolite is more readily eliminated by the kidneys.[1]

Experimental Determination of Solubility: Protocols and Methodologies

To experimentally validate and quantify the solubility of Pirfenidone and its metabolite, two primary methodologies are employed: Thermodynamic (Equilibrium) Solubility and Kinetic Solubility assays. The choice of method depends on the stage of drug development and the specific information required.

Thermodynamic (Equilibrium) Solubility Assay: The "Gold Standard"

This method determines the solubility of a compound at equilibrium and is considered the most accurate and reliable measure of true solubility.[14][15] The shake-flask method is the most common approach.[16][17][18]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of the test compound (Pirfenidone or 5-Carboxy-N-phenyl-2-1H-pyridone) into separate glass vials. A visual excess of solid material should be present.

-

Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values such as 2.0, 5.0, 7.4, and 9.0) to each vial.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C.

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). It is advisable to sample at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has plateaued.[17]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant, taking care not to disturb the solid material.

-

Clarify the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations in the same buffer.

-

Analyze the clarified supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Construct a calibration curve from the standard solutions and determine the concentration of the test compound in the supernatant. This concentration represents the thermodynamic solubility.

-

Kinetic Solubility Assay: High-Throughput Screening

Kinetic solubility assays are often employed in the early stages of drug discovery for high-throughput screening of a large number of compounds.[15][19] These methods measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[16][20]

-

Preparation of Stock Solutions:

-

Prepare high-concentration stock solutions of Pirfenidone and 5-Carboxy-N-phenyl-2-1H-pyridone in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a 96-well or 384-well plate, perform serial dilutions of the DMSO stock solutions with the desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1-2%).

-

-

Incubation and Precipitation Detection:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1-2 hours).

-

Visually inspect the wells for the first sign of precipitation (cloudiness).

-

Alternatively, for a more quantitative assessment, use an automated plate reader to measure turbidity (nephelometry) or light scattering.[19]

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration of the compound that remains in solution under these conditions.

-

Data Presentation and Visualization

Comparative Solubility Data Table

The following table summarizes the expected and reported solubility data for Pirfenidone and provides a predictive framework for its 5-carboxy metabolite.

| Compound | Solvent | Solubility (mg/mL) | Method | Citation |

| Pirfenidone | Water (pH 1-10) | ~19-22 | Thermodynamic | [12] |

| DMSO | >17 | - | ||

| Ethanol | ~20 | - | ||

| 5-Carboxy-N-phenyl-2-1H-pyridone | Aqueous Buffer (pH < pKa) | Predicted to be lower than Pirfenidone | - | - |

| Aqueous Buffer (pH > pKa) | Predicted to be significantly higher than Pirfenidone | - | - | |

| DMSO | Soluble | - | [13] | |

| Methanol | Soluble | - | [13] |

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the thermodynamic and kinetic solubility assays.

Caption: Thermodynamic Solubility Workflow

Caption: Kinetic Solubility Workflow

Conclusion and Future Directions

The comparative analysis of Pirfenidone and its primary metabolite, 5-Carboxy-N-phenyl-2-1H-pyridone, highlights the profound impact of metabolic transformation on aqueous solubility. While Pirfenidone exhibits favorable, pH-independent solubility, its metabolite is predicted to have significantly higher, pH-dependent solubility due to the presence of a carboxylic acid group. This guide has provided the theoretical underpinnings and detailed experimental protocols for the accurate determination of these crucial physicochemical parameters.

For drug development professionals, a comprehensive understanding of the solubility of both the parent drug and its major metabolites is non-negotiable. Future work should focus on generating precise experimental data for the pH-solubility profile of 5-Carboxy-N-phenyl-2-1H-pyridone to further refine our understanding of Pirfenidone's overall pharmacokinetic behavior.

References

-

Introductory Chemistry. (n.d.). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Pal, A., & Guntreddi, R. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development, 25(1), 88-95. [Link]

-

Aldeghi, M., Ross, G. A., & Bodkin, M. J. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 124(3), 1137-1175. [Link]

-

Solubility and Molecular Structure. (2023, July 15). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved February 26, 2026, from [Link]

-

Anand, O., & Yu, L. X. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-11. [Link]

-

In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved February 26, 2026, from [Link]

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved February 26, 2026, from [Link]

-

Das, S., & Subudhi, B. B. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239. [Link]

-

Comparative Study, Drug Metabolism and Its Impact on Pharmacokinetics and Therapeutic Outcomes. (2025, August 29). Journal of Pharmaceutical Sciences and Research. Retrieved February 26, 2026, from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 26, 2026, from [Link]

-

U.S. Food and Drug Administration. (2014, August 29). NDA 22-535 Esbriet (pirfenidone) Capsules. Retrieved February 26, 2026, from [Link]

-

Al-dujaili, A. H., & Al-Janabi, A. S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Iranian Journal of Pharmaceutical Research, 20(2), 263-277. [Link]

-

Axios Research. (n.d.). 5-Carboxy-N-Phenyl-2-1H-Pyridone. Retrieved February 26, 2026, from [Link]

-

da Silva, A. C., & da Piedade, M. E. M. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved February 26, 2026, from [Link]

-

Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 88-105. [Link]

-

ResearchGate. (2025, August 6). (PDF) Comparison of Different Solubility Enhancement Techniques for Clopidogrel. Retrieved February 26, 2026, from [Link]

-

Augustijns, P., & Wuyts, B. (2015). Drug Solubility in Human Colonic Fluids and Comparison to Small Intestinal and Simulated Fluids. Molecular Pharmaceutics, 12(9), 3058-3065. [Link]

-

Allmpus. (n.d.). Pirfenidone 5-Carboxylic Acid Impurity. Retrieved February 26, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Carboxy-N-phenyl-2-1H-pyridone-d5. Retrieved February 26, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). Journal of Medicinal Chemistry. Retrieved February 26, 2026, from [Link]

-

Childs, S. L., & Stahly, G. P. (2015). Co-crystals and molecular salts of carboxylic acid/pyridine complexes. CrystEngComm, 17(10), 2070-2081. [Link]

-

PubChem. (n.d.). Pirfenidone. Retrieved February 26, 2026, from [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. merckgroup.com [merckgroup.com]

- 3. 5-Carboxy-N-phenyl-2-1H-pyridone | CAS 77837-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt | CAS 1189982-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 5-Carboxy-N-Phenyl-2-1H-Pyridone - CAS - 77837-08-02 | Axios Research [axios-research.com]

- 6. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Carboxy-N-Phenyl-2-1H-Pyridone - SRIRAMCHEM [sriramchem.com]

- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]

- 10. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. allmpus.com [allmpus.com]

- 14. evotec.com [evotec.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. enamine.net [enamine.net]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. raytor.com [raytor.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. asianpubs.org [asianpubs.org]

The Metabolic Paradox: A Technical Analysis of 5-Carboxy-Pirfenidone

Topic: Antifibrotic Potential of Pirfenidone Carboxylic Acid Metabolite Content Type: Technical Whitepaper & Experimental Guide Audience: Drug Discovery Scientists, DMPK Researchers, and Translational Medicine Leads.

Executive Summary: The "Inactive" Dogma vs. Biological Reality

In the development of antifibrotic therapeutics, Pirfenidone (PFD) represents a clinical benchmark for Idiopathic Pulmonary Fibrosis (IPF). However, its pharmacokinetic profile is dominated by rapid hepatic metabolism, primarily via CYP1A2, converting the active parent drug into 5-carboxy-pirfenidone (5-C-PFD) .[1]

Historically, regulatory bodies (FDA, EMA) and standard pharmacokinetic models have classified 5-C-PFD as a pharmacologically inactive clearance product . This classification drives the high dosing frequency (801 mg TID) required to maintain therapeutic thresholds of the parent molecule.

The Scientific Pivot: Recent high-resolution in vitro profiling challenges the strict "inactive" classification. While significantly less potent than the parent, 5-C-PFD exhibits residual antifibrotic activity at supratherapeutic concentrations (300–1000 µM). This guide provides the technical framework to evaluate this metabolite, distinguishing between clinical irrelevance and biological potential, and details how this metabolic liability is being engineered out of next-generation inhibitors (e.g., Deuterated Pirfenidone).

The Metabolic Cascade & Structural Liability

The efficacy of Pirfenidone is limited by the lability of the C5-methyl group on the pyridone ring. Understanding this pathway is critical for designing analogs that resist clearance.

The CYP1A2 Oxidation Pathway

The conversion occurs in a two-step oxidative process.

-

Hydroxylation: CYP1A2 inserts oxygen at the C5-methyl position to form 5-hydroxymethyl-pirfenidone (Transient).

-

Carboxylation: Rapid cytosolic oxidation converts the alcohol to the stable carboxylic acid (5-C-PFD).

Pathway Visualization

Figure 1: The metabolic fate of Pirfenidone.[2][3] The rapid conversion to the carboxylic acid limits the half-life of the active parent drug to approximately 2.4 hours.

Pharmacological Assessment: Parent vs. Metabolite[4][5][6][7][8]

Comparative Potency Data

To assess the "potential" of the metabolite, we must quantify its activity relative to the parent. The following data summarizes the consensus from in vitro fibroblast assays (WI-38 and NIH3T3 lines).

| Parameter | Pirfenidone (Parent) | 5-Carboxy-Pirfenidone (Metabolite) | Technical Interpretation |

| Primary Target | TGF-β1 Signaling / TNF-α | Unknown / Weak TGF-β interference | Metabolite lacks the lipophilicity to penetrate cells effectively. |

| IC50 (Collagen I) | ~300 µM (High) | >1000 µM (Very High) | Metabolite is 3-5x less potent, requiring massive concentrations for effect. |

| Plasma Protein Binding | ~58% | Low (<20%) | High polarity of -COOH group prevents tissue distribution. |

| Renal Clearance | Low (<1% unchanged) | High (>95% of dose) | The metabolite is an excretion vector, not a therapeutic agent. |

The "Residual Activity" Hypothesis

While generally inactive, studies (e.g., Togami et al.) have shown that at concentrations exceeding 1000 µM, 5-C-PFD can statistically reduce hydroxyproline levels.[4][5]

-

Clinical Relevance: In patients with Stage 4 Renal Disease, 5-C-PFD accumulation can reach 5.6-fold higher AUC than healthy controls. In this specific niche, the metabolite may contribute to the antifibrotic load, though it also raises safety concerns regarding anion accumulation.

Experimental Protocols

For researchers developing PFD analogs or investigating toxicity, distinguishing the parent from the metabolite is mandatory.

Protocol A: Differential Quantification via LC-MS/MS

Purpose: To accurately quantify the metabolite ratio in plasma or cell media.

System Setup:

-

Instrument: Triple Quadrupole LC-MS/MS (e.g., AB Sciex 4000).

-

Column: C18 Reverse Phase (Polarity separation is key).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[6]

-

Methodology:

-

Sample Prep: Protein precipitation using Acetonitrile (1:3 ratio). Vortex 15s, Centrifuge 14,000g for 10 min.

-

Chromatography: Gradient elution. 5-C-PFD will elute earlier (approx 1.5 min) due to the polar carboxyl group, while PFD elutes later (approx 2.5 min).

-

MRM Transitions (Precursor -> Product):

-

Pirfenidone: 186.1 -> 92.1 (Quantifier).

-

5-Carboxy-PFD: 216.1 -> 172.1 (Loss of CO2).

-

-

Validation: Linearity must be established from 0.05 to 20 µg/mL.

Protocol B: The "Fibroblast Challenge" Assay

Purpose: To definitively test if the metabolite retains antifibrotic potential in your specific cell line.

Workflow Visualization:

Figure 2: Experimental design to isolate metabolite activity. Note the supratherapeutic concentration required for the metabolite arm.

Critical Analysis Step: If 5-C-PFD shows <15% inhibition at 500 µM while Parent shows >40% inhibition, the metabolite is confirmed as pharmacologically negligible for therapeutic intent.

Strategic Implications: The Deuterium Switch

The most significant validation of the metabolite's "inactivity" lies in the development of Deupirfenidone (LYT-100/SD-560) .

The Mechanism of Improvement

Drug developers utilized the Kinetic Isotope Effect (KIE) to prove that preventing the formation of 5-C-PFD improves efficacy.

-

Substitution: Hydrogen atoms at the C5-methyl group are replaced with Deuterium.

-

Bond Strength: The C-D bond is significantly stronger than the C-H bond.

-

CYP1A2 Resistance: The rate-limiting step (hydroxylation) is slowed.

-

Result: Systemic exposure to the active parent increases, while formation of the inactive 5-C-PFD decreases.

References

-

Togami, K., et al. "Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis." Scientific Reports/Nature, 2013. Link

- Context: The primary paper arguing for residual activity of the metabolite at high concentr

-

FDA Clinical Pharmacology Review. "Esbriet (Pirfenidone) NDA 22535." Center for Drug Evaluation and Research, 2014. Link

-

Context: Regulatory confirmation that 5-carboxy-pirfenidone is considered inactive and serves as the major elimination pathway (80% recovery).[7]

-

-

PureTech Health. "Investigational Deupirfenidone Outperforms Pirfenidone in Phase 2b Trial for IPF."[8] Press Release, 2024. Link

- Context: Clinical validation that slowing the metabolism to 5-C-PFD improves the therapeutic index.

-

Wang, Y., et al. "Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry." Journal of Chromatographic Science, 2015. Link

- Context: The standard protocol for separating and quantifying the parent vs. acid metabolite.

-

TGA (Therapeutic Goods Administration). "Australian Public Assessment Report for Pirfenidone." Australian Government Department of Health, 2011. Link

Sources

- 1. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. tga.gov.au [tga.gov.au]

- 4. Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. respiratory-therapy.com [respiratory-therapy.com]

Methodological & Application

Application Note: Preparation of 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Stock Solution

Abstract & Scope

This application note provides a rigorous protocol for the preparation of a high-purity sodium stock solution of 5-Carboxy-N-phenyl-2-1H-pyridone (also known as 5-Carboxy-pirfenidone). This compound is the major non-active metabolite of the anti-fibrotic drug Pirfenidone (Esbriet®).

While the parent drug (Pirfenidone) is lipophilic, the 5-carboxy metabolite is highly polar. Preparation of the sodium salt form is critical for applications requiring high aqueous solubility at physiological pH, such as in vivo pharmacokinetic (PK) dosing, renal clearance studies, or high-concentration in vitro toxicology assays.

This guide covers two preparation workflows:

-

Method A: Reconstitution of pre-isolated Sodium Salt.

-

Method B: In-situ generation from the Free Acid precursor.

Physicochemical Profile

Understanding the chemical nature of the analyte is a prerequisite for stable stock preparation.

| Property | Data | Notes |

| Compound Name | 5-Carboxy-N-phenyl-2-1H-pyridone Sodium | Major metabolite of Pirfenidone |

| CAS No.[1][2][3][4] (Salt) | 1189982-99-7 | Specific to the Sodium Salt |

| CAS No.[3][5] (Acid) | 77837-08-2 | Free Acid form |

| Molecular Formula | C₁₂H₈NNaO₃ | Salt form |

| Molecular Weight | 237.19 g/mol | Use this for Salt calculations |

| Molecular Weight | 215.20 g/mol | Use this for Free Acid calculations |

| Solubility (Water) | > 50 mg/mL (as Na salt) | Highly soluble compared to free acid |

| pKa (Acid) | ~3.5 - 4.0 (Carboxyl) | Estimated based on benzoic acid analogs |

| Photosensitivity | High | CRITICAL: Protect from light |

Materials & Reagents

To ensure analytical integrity, use reagents meeting the following specifications:

-

Analyte: 5-Carboxy-N-phenyl-2-1H-pyridone (Free Acid >98% or Sodium Salt >98%).

-

Solvent: Water, LC-MS Grade (Resistivity 18.2 MΩ·cm).

-

Base (For Method B): Sodium Hydroxide (NaOH), 1.0 N Standardized Solution.

-

Buffer (Optional): Phosphate Buffered Saline (PBS), pH 7.4 (Mg/Ca free).

-

Filtration: 0.22 µm PVDF or PES syringe filters (Low protein binding).

-

Vials: Amber glass vials (silanized preferred) to prevent adsorption and photodegradation.

Protocol 1: Preparation from Commercial Sodium Salt (Method A)

Use this method if you have purchased the pre-made sodium salt (CAS 1189982-99-7).

Target: 10 mL of 10 mM (2.37 mg/mL) Stock Solution.

-

Weighing: Accurately weigh 23.72 mg of 5-Carboxy-N-phenyl-2-1H-pyridone Sodium Salt into a 15 mL amber centrifuge tube.

-

Solubilization: Add 8.0 mL of LC-MS grade water.

-

Mixing: Vortex for 30 seconds. The salt should dissolve rapidly.

-

Volume Adjustment: Transfer to a 10 mL volumetric flask. Rinse the tube with 1 mL water and add to the flask. Dilute to the mark with water.

-

Filtration: Filter through a 0.22 µm PES filter into a sterile amber storage vial.

-

Verification: Check pH. It should be approximately neutral (pH 7.0–8.0).

Protocol 2: In-Situ Salt Preparation from Free Acid (Method B)

Use this method if you only have the Free Acid (CAS 77837-08-2). The acid is sparingly soluble in water; stoichiometric NaOH is required to solubilize it as the sodium salt.

Target: 10 mL of 10 mM Sodium Stock Solution.

Mechanism:

Step-by-Step Procedure:

-

Calculation:

-

Target Molarity: 10 mM (0.01 mol/L).

-

Volume: 10 mL (0.01 L).

-

Moles required:

(100 µmol). -

Mass of Free Acid (MW 215.20):

. -

NaOH equivalents: 1.0 eq (100 µmol).

-

-

Weighing: Weigh 21.52 mg of the Free Acid into a 20 mL amber glass vial.

-

Alkaline Dissolution (Critical Step):

-

Add 100 µL of 1.0 N NaOH (100 µmol).

-

Note: This provides exactly 1.0 equivalent of base to deprotonate the carboxylic acid.

-

Add 5.0 mL of LC-MS grade water.

-

Vortex/Sonicate until the solution is perfectly clear. If particulates remain, add 0.1 N NaOH in 10 µL increments until dissolved (do not exceed pH 8.5).

-

-

Final Dilution:

-

Transfer the solution to a 10 mL volumetric flask.

-

Dilute to volume with LC-MS grade water (or PBS if buffering is required immediately).

-

-

QC Check:

-

Measure pH. Target: 7.4 ± 0.5.

-

If pH > 9, back-titrate carefully with dilute HCl (risk of precipitation if pH < 5).

-

Workflow Visualization

The following diagram illustrates the decision logic and preparation workflow for the stock solution.

Figure 1: Decision tree for preparing 5-Carboxy-N-phenyl-2-1H-pyridone Sodium stock based on starting material.

Quality Control & Stability

Analytical Verification

Before using the stock for critical assays (e.g., in vivo dosing), verify the concentration and stability.

-

UV-Vis: Scan 200–400 nm. The pyridone core typically exhibits maxima around 220 nm and 310 nm.

-

HPLC:

-

Column: C18 (e.g., Waters XBridge), 3.5 µm.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Note: The 5-carboxy metabolite elutes earlier than Pirfenidone due to higher polarity.

-

Storage Conditions

-

Temperature: -20°C (Long term), 4°C (Working stock < 1 week).

-

Light: Strictly protect from light. Wrap vials in aluminum foil if amber glass is unavailable.

-

Stability: The sodium salt in aqueous solution is stable for at least 1 month at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Safety & Handling (HSE)

-

Hazard Class: Irritant (Skin/Eye).

-

PPE: Wear nitrile gloves, safety goggles, and lab coat.

-

Disposal: Dispose of as chemical waste containing organic nitrogen compounds.

-

Biohazard: If the compound is derived from biological matrices (metabolite isolation), treat as BSL-2. (Synthetic standards are chemical hazards only).

References

-

Vertex AI Search. (2023). Search Results for 5-Carboxy-N-phenyl-2-1H-pyridone properties and solubility. 6

-

Santa Cruz Biotechnology. (n.d.). 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt Product Data Sheet. Retrieved from scbt.com. Link

-

Food and Drug Administration (FDA). (2014). Clinical Pharmacology Review: Esbriet (Pirfenidone). Center for Drug Evaluation and Research. Link

-

Wang, Y., et al. (2014).[7] Simultaneous Determination of Pirfenidone and Its Metabolite in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. Link

-

National Center for Advancing Translational Sciences (NCATS). (n.d.). 5-Carboxy-Pirfenidone Entry. Inxight Drugs.[7][8][9] Link

Sources

- 1. 5-Carboxy-N-phenyl-2-1H-pyridone | CAS 77837-08-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5-Carboxy-N-Phenyl-2-1H-Pyridone - CAS - 77837-08-02 | Axios Research [axios-research.com]

- 3. skpharmatech.in [skpharmatech.in]

- 4. 5-Carboxy-N-Phenyl-2-1H-Pyridone - SRIRAMCHEM [sriramchem.com]

- 5. 5-Carboxy-N-phenyl-2-1H-pyridone, Sodium Salt | CAS 1189982-99-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

Application Note: High-Efficiency Extraction of Pirfenidone and 5-Carboxy-Pirfenidone from Plasma

[1]

Executive Summary

Pirfenidone (PFD) is a broad-spectrum antifibrotic drug utilized in the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2][3] Its pharmacokinetic profile is characterized by rapid absorption and extensive hepatic metabolism, primarily via CYP1A2 , yielding the major circulating metabolite 5-carboxy-pirfenidone (5-C-PFD) .

This protocol details a robust Protein Precipitation (PPT) methodology for the simultaneous extraction of PFD and 5-C-PFD from human plasma. Unlike solid-phase extraction (SPE), which can be costly and time-consuming, this optimized PPT workflow offers high throughput and cost-efficiency while maintaining high recovery (>90%) and minimizing matrix effects.

Key Technical Insight: The critical challenge in this assay is the polarity differential between the parent drug (lipophilic) and the carboxylic acid metabolite (polar). This protocol incorporates a supernatant dilution step often overlooked in standard PPT workflows, ensuring optimal peak shape and retention for the polar metabolite on Reverse-Phase Liquid Chromatography (RPLC).

Chemical Basis & Metabolic Pathway

Understanding the metabolic conversion is essential for selecting the correct internal standards and chromatographic conditions. PFD is converted to an intermediate (5-hydroxymethyl-pirfenidone) before rapid oxidation to the stable 5-carboxy form.

Metabolic Pathway Diagram

Figure 1: Primary metabolic pathway of Pirfenidone in humans.[4] The 5-carboxy metabolite accounts for approximately 95% of drug-related material recovered in urine.[5]

Materials and Reagents

| Component | Grade/Specification | Purpose |

| Pirfenidone | Reference Standard (>99%) | Analyte |

| 5-Carboxy-Pirfenidone | Reference Standard (>98%) | Analyte |

| Pirfenidone-d5 | Internal Standard (IS) | Correction for matrix effect/recovery |

| 5-Carboxy-Pirfenidone-d5 | Internal Standard (IS) | Correction for metabolite specific variance |

| Acetonitrile (ACN) | LC-MS Grade | Protein precipitating agent |

| Formic Acid | LC-MS Grade | pH modifier (protonation) |

| Ammonium Formate | LC-MS Grade | Buffer (ionic strength) |

| Water | Milli-Q / 18.2 MΩ | Solvent |

| Human Plasma | K2EDTA or Heparin | Matrix |

Experimental Protocol

Preparation of Solutions[1][7]

-

Stock Solutions: Prepare 1.0 mg/mL individual stocks of PFD and 5-C-PFD in Methanol. Store at -20°C.

-

Internal Standard (IS) Working Solution: Dilute deuterated stocks to ~500 ng/mL in 50% Acetonitrile.

-

Precipitating Solvent: 100% Acetonitrile (Cold, 4°C).

Sample Preparation Workflow (Step-by-Step)

Rationale: A 1:4 ratio of plasma to organic solvent is selected to ensure >98% protein removal. The subsequent dilution step prevents "solvent shock" (peak fronting) of the polar 5-C-PFD metabolite during injection.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL microcentrifuge tube or 96-well plate.

-

IS Addition: Add 20 µL of IS Working Solution. Vortex gently (5 sec).

-

Precipitation: Add 200 µL of cold Acetonitrile.

-

Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and drug release.

-

Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 150 µL of the clear supernatant to a clean vial/plate.

-

Dilution (Critical Step): Add 150 µL of 0.1% Formic Acid in Water to the supernatant.

-

Why? This reduces the organic content to ~50%, matching the initial mobile phase conditions and preventing the polar metabolite from eluting in the void volume.

-

-

Final Mix: Vortex briefly and seal for analysis.

Workflow Diagram

Figure 2: Optimized Protein Precipitation Workflow. The dilution step (Step 6) is critical for focusing the polar metabolite on the analytical column.

LC-MS/MS Conditions

While isocratic methods exist, a gradient method is recommended to separate the polar metabolite from the solvent front and potential early-eluting phospholipids.

Chromatographic Parameters

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[6][7]

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 - 5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold (Focus 5-C-PFD) |

| 0.50 | 10 | End Loading |

| 2.50 | 90 | Elute PFD |

| 3.00 | 90 | Wash |

| 3.10 | 10 | Re-equilibration |

| 4.50 | 10 | End of Run |

Mass Spectrometry (MRM Transitions)

Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Pirfenidone | 186.1 | 65.1 | 30 | 25 |

| Pirfenidone-d5 | 191.1 | 65.1 | 30 | 25 |

| 5-Carboxy-PFD | 216.0 | 77.0 | 35 | 28 |

| 5-Carboxy-PFD-d5 | 221.0 | 81.0 | 35 | 28 |

Validation & Performance Metrics

This protocol is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

-

Linearity: 10 – 5000 ng/mL (PFD); 10 – 5000 ng/mL (5-C-PFD).

-

Recovery: >90% for both analytes using ACN precipitation.

-

Matrix Effect: Optimized by the use of deuterated internal standards, typically within ±15% deviation.

-

Stability: 5-C-PFD is stable in plasma for >24 hours at room temperature and >30 days at -20°C.

Troubleshooting Guide

-

Issue: Poor peak shape for 5-Carboxy-Pirfenidone (fronting).

-

Cause: Injection solvent is too strong (high % ACN).

-

Fix: Ensure Step 7 (Dilution) is performed. Increase the dilution factor to 1:2 if necessary.

-

-

Issue: High Backpressure.

-

Cause: Incomplete protein removal.

-

Fix: Increase centrifugation speed or time. Ensure supernatant is not disturbed during transfer.

-

References

-

Wang, P., et al. (2021).[9] "UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber." Chinese Pharmaceutical Journal.[9] [9]

-

Food and Drug Administration (FDA). (2014). "Clinical Pharmacology Review: Esbriet (Pirfenidone)." FDA Access Data.

-

Huang, F., et al. (2014). "Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography–tandem mass spectrometry." Journal of Chromatographic Science.

-

Therapeutic Goods Administration (TGA). (2023). "Australian Public Assessment Report for Pirfenidone." Australian Government Department of Health.

-

BenchChem. (2025).[10] "Application Note: Sample Preparation of Pirfenidone in Human Plasma." BenchChem Protocols.

Sources

- 1. annexpublishers.com [annexpublishers.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Pirfenidone 5-hydroxylation is mainly catalysed by CYP1A2 and partly catalysed by CYP2C19 and CYP2D6 in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tga.gov.au [tga.gov.au]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. japsonline.com [japsonline.com]

- 9. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Mobile phase optimization for polar pyridone metabolites

Executive Summary

The analysis of pyridone-based drug metabolites (e.g., derivatives of pirfenidone, kinase inhibitors) presents a distinct "polarity trap." These compounds possess a highly polar amide-like core and often acquire additional hydrophilic functionalities (carboxyl, hydroxyl, or N-oxide groups) during Phase I/II metabolism. This renders them poorly retained on standard C18 columns yet potentially too hydrophobic for pure HILIC without careful optimization.

This guide details a self-validating protocol for optimizing mobile phases to separate these metabolites. It prioritizes LC-MS compatibility (volatile buffers) and addresses the critical role of pH-driven tautomeric stabilization .

The Chemical Challenge: Tautomerism & Polarity

Pyridones exist in a delicate equilibrium between the keto (pyridone) and enol (hydroxypyridine) forms. While N-substituted pyridones (like pirfenidone) are locked in the keto form, their metabolites often exhibit complex ionization behaviors.

-

The Polarity Trap: The dipole moment of the pyridone ring, combined with metabolic additions (e.g., 5-carboxy-pirfenidone), creates compounds with LogP values often < 1.0.

-

The Risk:

-

RP-HPLC: "Dewetting" (phase collapse) when using 100% aqueous starts.

-

Peak Tailing: Interaction of the basic pyridone core with residual silanols.

-

Phase 1: Mode Selection (The Decision Matrix)

Before mixing solvents, determine the primary separation mode. Do not force a HILIC separation if an Aqueous-Stable RP column suffices, as RP generally offers better robustness for biological matrices.

Figure 1: Column & Mode Selection Logic

Caption: Decision matrix for selecting the stationary phase based on metabolite hydrophobicity (LogP).

Phase 2: Mobile Phase Chemistry

A. The Buffer System (pH Control)

For pyridone metabolites, pH control is not optional—it is the primary lever for peak shape.

-

Target pH: 3.0 – 4.0 .

-

Rationale:

-

Carboxyl Suppression: Metabolites like 5-carboxy-pirfenidone have acidic pKa values (~4.4). A pH of 3.5 keeps them protonated (neutral), significantly increasing retention on RP columns [1].

-

Silanol Masking: Acidic pH suppresses the ionization of residual silanols on the silica surface, reducing secondary interactions that cause tailing.

-

B. Buffer Selection (LC-MS Compatible)

Avoid phosphate buffers. Use volatile salts to prevent source contamination.

| Buffer Component | Concentration | Role | Notes |

| Ammonium Formate | 5 – 10 mM | Ionic Strength | Critical for peak symmetry; prevents ion exclusion. |

| Formic Acid | 0.1% (v/v) | pH Modifier | Maintains pH ~2.7–3.0. |

| Ammonium Acetate | 5 – 10 mM | Alt. Buffer | Use if pH > 4.0 is required (rare for this class). |

C. Organic Modifier

-

Acetonitrile (ACN): Preferred for LC-MS due to lower viscosity and better desolvation.

-

Methanol (MeOH): Use only if unique selectivity is needed (e.g., separating positional isomers). MeOH is protic and can interact with the pyridone hydrogen-bonding sites, potentially altering selectivity compared to Aprotic ACN.

Phase 3: Optimization Protocol (Step-by-Step)

This protocol assumes the use of an Aq-Compatible C18 column (e.g., Waters T3, Agilent SB-Aq, or Phenomenex Luna Omega Polar C18) as the starting point, as this covers the widest range of pyridone metabolites.

Step 1: The "Wide Net" Gradient

-

Mobile Phase A: Water + 10mM Ammonium Formate + 0.1% Formic Acid.[1][2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0% B (hold 1 min) → 95% B over 10 mins.

-

Goal: Determine where the metabolite elutes. If it elutes at < 5% B (void volume), switch to HILIC immediately.

Step 2: Isocratic Fine-Tuning (For RP Retention)

If the metabolite elutes early but is retained (k' > 1), switch to an isocratic hold to stabilize the baseline and improve MS sensitivity.

-

Typical Composition: 90-95% Aqueous / 5-10% Organic.

-

Critical Check: Ensure your column is rated for 100% aqueous use to prevent phase collapse (dewetting).

Step 3: Optimization Loop

Figure 2: Mobile Phase Optimization Workflow

Caption: Iterative workflow for troubleshooting peak shape and retention issues.

Case Study: Pirfenidone & 5-Carboxy-Pirfenidone

Based on validated LC-MS/MS methodologies [2, 3].

-

Analytes:

-

Pirfenidone (Parent): Moderately polar.[3]

-

5-Carboxy-pirfenidone (Metabolite): Highly polar, acidic functionality.

-

-

Method Parameters:

-

Column: Agilent Zorbax SB-C18 (StableBond) or Waters HSS T3.

-

Mobile Phase:

-

Isocratic: 60% ACN / 40% Water (containing 5mM Ammonium Formate + 0.1% Formic Acid).[4]

-

-

Results:

-

The acidic buffer (pH ~3.5) suppresses the ionization of the 5-carboxy group, pushing it into a neutral state that retains well on the C18 phase.

-

Ammonium formate provides sufficient ionic strength to prevent peak tailing of the parent pyridone ring.

-

-

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Residual silanol interaction with pyridone nitrogen. | Increase Ammonium Formate to 10-20mM. Ensure pH is < 4.0. |

| Retention Shift (Drifting) | "Dewetting" of C18 pores in high aqueous phase. | Use a column with polar-embedded groups or "Aq" designation. Do not use standard C18 with >95% water. |

| Carryover | Pyridone adsorption to injector loop. | Use a needle wash of 50:50 ACN:Water + 0.1% Formic Acid. |

| Split Peaks | Sample solvent mismatch. | Dissolve sample in the starting mobile phase (e.g., 5% ACN). Do not inject 100% ACN samples into a 95% Aqueous stream. |

References

-

Shi, S. et al. (2014). Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Analytical Toxicology. Link

-

Tong, S. et al. (2010).[5] Determination of pirfenidone in rat plasma by LC-MS-MS and its application to a pharmacokinetic study. Chromatographia.[4][6][7][8] Link

-

Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[2][6][7][9][10][11][12] Waters Application Notes. Link

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. academic.oup.com [academic.oup.com]

- 5. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

- 6. waters.com [waters.com]

- 7. lcms.cz [lcms.cz]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]

Application Note: A Comprehensive Guide to the Pharmacokinetic Analysis of 5-Carboxy-Pirfenidone Excretion

Introduction

Pirfenidone is an established anti-fibrotic and anti-inflammatory medication for the treatment of idiopathic pulmonary fibrosis (IPF), a progressive and debilitating lung disease.[1][2] Understanding the complete pharmacokinetic profile of pirfenidone is crucial for optimizing therapeutic regimens and ensuring patient safety. A critical aspect of this profile is the fate of its major metabolite, 5-carboxy-pirfenidone.

Following oral administration, pirfenidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, into 5-carboxy-pirfenidone.[1] This metabolite is considered pharmacologically inactive.[3][4] The predominant route for the elimination of the administered pirfenidone dose is via renal excretion of 5-carboxy-pirfenidone.[1][4][5] In fact, approximately 80% of an oral dose of pirfenidone is recovered in the urine as this metabolite.[1][4]

This application note provides a detailed, in-depth guide for researchers, scientists, and drug development professionals on the pharmacokinetic analysis of 5-carboxy-pirfenidone excretion. We will delve into the scientific principles, provide step-by-step protocols for sample collection and bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outline the necessary calculations for key pharmacokinetic parameters. The methodologies described herein are designed to ensure scientific integrity and generate trustworthy, reproducible data essential for clinical and preclinical research.

Scientific Principles and Rationale

A robust pharmacokinetic analysis is built upon a strong understanding of the underlying physiological and analytical principles. The choice of methodology is not arbitrary but is dictated by the chemical nature of the analyte and the biological matrix in which it is measured.

The "Why" Behind the Method:

-

Metabolism and Excretion Pathway: The journey of pirfenidone in the body culminates in its renal excretion as 5-carboxy-pirfenidone. This metabolic conversion to a more polar, water-soluble compound is a classic detoxification pathway that facilitates elimination by the kidneys. Understanding this pathway is fundamental to designing a study that accurately captures the excretion profile.

-

Renal Clearance as a Key Parameter: Renal clearance is a measure of the volume of plasma from which a substance is completely removed by the kidneys per unit of time.[6][7] For 5-carboxy-pirfenidone, this is the most important clearance mechanism. Its determination is vital, particularly in patient populations with varying degrees of renal function, as impaired renal clearance could lead to altered drug exposure.[8]

-

LC-MS/MS: The Gold Standard for Bioanalysis: The quantification of endogenous molecules and xenobiotics in complex biological matrices like urine demands a highly sensitive and selective analytical technique. LC-MS/MS is the undisputed gold standard for this purpose.[9] Its ability to separate the analyte of interest from interfering matrix components (chromatography) and then selectively detect and quantify it based on its unique mass-to-charge ratio (mass spectrometry) provides unparalleled accuracy and precision.[10][11]

Sources

- 1. Pirfenidone - Wikipedia [en.wikipedia.org]

- 2. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics, safety and tolerability of pirfenidone and its major metabolite after single and multiple oral doses in healthy Chinese subjects under fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How is renal clearance factored into drug dosing? [synapse.patsnap.com]

- 7. Renal Clearance – Pharmacokinetics [sepia2.unil.ch]

- 8. drugs.com [drugs.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Pirfenidone and 5-Carboxy-Pirfenidone Bioanalysis

Welcome to the technical support center for the bioanalysis of pirfenidone and its primary metabolite, 5-carboxy-pirfenidone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS analysis for these compounds. Here, we will delve into the common challenges, with a specific focus on mitigating ion suppression to ensure the development of robust and reliable bioanalytical methods.